N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
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Overview
Description
N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Diphenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Attachment of the Piperidinyl Group: This step involves the reaction of the thiazole derivative with a piperidinyl-containing reagent under suitable conditions.
Formation of the Thioacetamide Moiety: This can be done by reacting the intermediate with a thioacetamide reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, thiozolidinediones.
Diphenyl Compounds: Compounds like diphenylamine, diphenylmethane.
Piperidinyl Compounds: Compounds like piperidine, piperidone.
Uniqueness
N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is unique due to the combination of its thiazole, diphenyl, and piperidinyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c28-20(16-30-17-21(29)27-14-8-3-9-15-27)25-24-26-22(18-10-4-1-5-11-18)23(31-24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYSNFAZACBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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